2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile A metabolite of Aloesin
Brand Name: Vulcanchem
CAS No.: 865758-95-8
VCID: VC0192840
InChI: InChI=1S/C12H8ClN3O2/c13-10-5-11(17)15-12(18)16(10)7-9-4-2-1-3-8(9)6-14/h1-5H,7H2,(H,15,17,18)
SMILES: C1=CC=C(C(=C1)CN2C(=CC(=O)NC2=O)Cl)C#N
Molecular Formula: C12H8ClN3O2
Molecular Weight: 261.66 g/mol

2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

CAS No.: 865758-95-8

Impurities

VCID: VC0192840

Molecular Formula: C12H8ClN3O2

Molecular Weight: 261.66 g/mol

Purity: > 95%

2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile - 865758-95-8

CAS No. 865758-95-8
Product Name 2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Molecular Formula C12H8ClN3O2
Molecular Weight 261.66 g/mol
IUPAC Name 2-[(6-chloro-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile
Standard InChI InChI=1S/C12H8ClN3O2/c13-10-5-11(17)15-12(18)16(10)7-9-4-2-1-3-8(9)6-14/h1-5H,7H2,(H,15,17,18)
Standard InChIKey JASGBRKRMPRRTD-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C(=CC(=O)NC2=O)Cl)C#N
Canonical SMILES C1=CC=C(C(=C1)CN2C(=CC(=O)NC2=O)Cl)C#N
Appearance Solid powder
Description A metabolite of Aloesin
Purity > 95%
Quantity Milligrams-Grams
Synonyms 2-((6-Chloro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)methyl)benzonitrile
PubChem Compound 11357468
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator